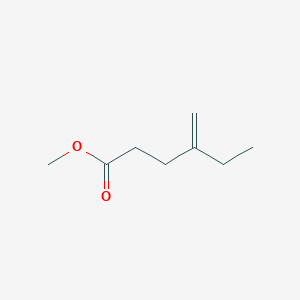
Tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butoxycarbonyl group attached to a phenyl ring, which is further connected to a propionic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate typically involves the esterification of 3-(4-Tert-butyloxycarbonylphenyl)propionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: Reduction of the ester using reagents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: 3-(4-Tert-butyloxycarbonylphenyl)propionic acid and ethanol.
Reduction: 3-(4-Tert-butyloxycarbonylphenyl)propanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drug candidates due to its potential biological activity.
Material Science: It is explored for use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, its biological activity is mediated through interactions with specific molecular targets, which can include enzymes, receptors, or other proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-tert-butylphenyl)propanoate
- 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid
- 2-tert-Butoxycarbonylamino-3-(3,4-dihydroxy-phenyl)-propionic acid
Uniqueness
Tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate is unique due to the presence of the tert-butoxycarbonyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C16H22O4 |
|---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate |
InChI |
InChI=1S/C16H22O4/c1-5-19-14(17)11-8-12-6-9-13(10-7-12)15(18)20-16(2,3)4/h6-7,9-10H,5,8,11H2,1-4H3 |
InChI Key |
HALAIVCELHMZNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-benzenesulfonyl-5-chloro-3-(2-methylsulfanyl-pyrimidin-5-ylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8361168.png)

![2-[(2,2-Dimethoxy-1-methylethoxy)methyl]pyridine](/img/structure/B8361175.png)
![9-methoxy-4-oxo-3H-benzothieno[3,2-d]pyrimidine](/img/structure/B8361177.png)






![2-(4-Fluorophenyl)-5-aminoimidazo[4,5-b]pyridine](/img/structure/B8361259.png)
![O2-benzyl O9-tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B8361265.png)


